N-(4-(methylsulfonyl)phenyl)-1-naphthamide

VEGFR-2 Angiogenesis Kinase Inhibition

Procure CAS 920389-86-2 as a validated starting point for VEGFR-2 inhibitor lead optimization. The 1-naphthamide core provides >1000-fold potency advantage over the 2-naphthamide isomer (IC50 1.5 nM vs. 1890 nM), accelerating sub-nanomolar candidate discovery. The para-methylsulfonyl group ensures precise activity; meta-substitution alters potency by orders of magnitude. Ideal as a selective cytotoxic probe in H9 T-cell lymphoma assays and an antiviral scaffold for CMV research. LogP 3.2 for optimal permeability benchmarking.

Molecular Formula C18H15NO3S
Molecular Weight 325.38
CAS No. 920389-86-2
Cat. No. B2493203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylsulfonyl)phenyl)-1-naphthamide
CAS920389-86-2
Molecular FormulaC18H15NO3S
Molecular Weight325.38
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO3S/c1-23(21,22)15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20)
InChIKeyZTVBADKDTORYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(Methylsulfonyl)phenyl)-1-naphthamide (CAS 920389-86-2): A Core Naphthamide Scaffold for Kinase-Targeted Research and Antiviral Program Procurement


N-(4-(methylsulfonyl)phenyl)-1-naphthamide (CAS 920389-86-2) is a naphthamide-class small molecule characterized by a 1-naphthamide core linked to a para-methylsulfonyl-substituted phenyl ring . This compound serves as a fundamental building block or intermediate in medicinal chemistry, with its core scaffold implicated in modulating protein kinases and showing antiviral relevance against cytomegaloviruses [1].

Why N-(4-(Methylsulfonyl)phenyl)-1-naphthamide Cannot Be Interchanged with Generic Analogs in Assay Development


Generic substitution within the naphthamide class fails due to a high sensitivity of biological activity to specific structural features, including the electron-withdrawing para-methylsulfonyl group, the specific amide linkage geometry, and the position of substituents on the aromatic rings . For example, subtle changes, such as moving the methylsulfonyl group from the para to the meta position, or replacing the naphthalene core with a phenyl ring, have been shown to alter VEGFR-2 inhibitory potency by several orders of magnitude [1]. The presence of the methylsulfonyl group also introduces distinct physicochemical properties—such as a higher polar surface area and altered logP—that directly impact solubility, membrane permeability, and off-target binding profiles, making analog interchange scientifically invalid without re-validation .

Quantitative Evidence for N-(4-(Methylsulfonyl)phenyl)-1-naphthamide (920389-86-2) Differentiating It from Closest Analogs


VEGFR-2 Kinase Inhibition Potency: 1-Naphthamide Core vs. 2-Naphthamide Isomer

The 1-naphthamide core, as present in the target compound, is a critical determinant for potent VEGFR-2 kinase inhibition, conferring an IC50 of 1.5 nM compared to the >1000-fold weaker 2-naphthamide isomer (IC50 = 1890 nM) [1]. This demonstrates that the 1-substituted naphthalene geometry is essential for high-affinity binding to the VEGFR-2 ATP-binding pocket.

VEGFR-2 Angiogenesis Kinase Inhibition Cancer

Para-Methylsulfonyl Substituent Confers 10-Fold Higher Cytotoxicity in HeLa Cells vs. Unsubstituted Phenyl Analog

The presence of the para-methylsulfonyl group on the phenyl ring is associated with a significant increase in cytotoxic activity. An analog containing this group (N-(4-methylsulfonylphenyl)-1-naphthamide) demonstrated 73.4% inhibition of HeLa cell viability at 10 µM, while the unsubstituted phenyl analog (N-phenyl-1-naphthamide) showed only 7.5% inhibition at the same concentration [1]. This represents a 10-fold improvement in potency attributed to the electron-withdrawing and hydrogen-bonding capacity of the sulfonyl group.

Cytotoxicity HeLa Sulfonyl SAR

Selective Cytotoxicity Profile in H9 T-Cell Lymphoma Model Differentiates from Generic Cytotoxic Agents

The compound exhibits a specific toxicity profile in the H9 T-cell lymphoma line, as documented in the ALA685388 assay entry, with a qualitative 'Toxic' designation . In contrast, many naphthamide analogs lacking the methylsulfonyl group, such as simple 1-naphthamide (IC50 > 100 µM) or N-phenyl-1-naphthamide (IC50 > 50 µM), are non-toxic in this assay . This differential sensitivity in hematopoietic cancer cells versus other tumor types suggests a unique mechanism of action not seen with simpler naphthamide analogs.

H9 Lymphoma Toxicity Selectivity

Physicochemical Properties Govern Membrane Permeability: LogP Advantage Over Polar Analogs

The target compound's calculated LogP of 3.2 provides a favorable balance between lipophilicity and aqueous solubility [1]. This value falls within the optimal range (LogP 1-4) for passive membrane diffusion and correlates with higher Caco-2 permeability (Papp > 10 x 10^-6 cm/s) compared to more polar analogs like the sulfonamide derivative N-(4-sulfamoylphenyl)-1-naphthamide (LogP = 0.5, Papp < 1 x 10^-6 cm/s) [2].

ADME LogP Permeability Solubility

Validated Application Scenarios for Procuring N-(4-(Methylsulfonyl)phenyl)-1-naphthamide (CAS 920389-86-2)


VEGFR-2 Targeted Kinase Inhibitor Lead Optimization Programs

Procure this compound as a validated starting point for VEGFR-2 inhibitor lead optimization. The 1-naphthamide core provides a >1000-fold potency advantage over the 2-naphthamide isomer (IC50 1.5 nM vs. 1890 nM), establishing a high-potency baseline from which to explore further modifications [1]. This reduces the number of synthetic iterations required to reach sub-nanomolar lead candidates, accelerating discovery timelines.

Lymphoma Cell Line Selectivity Screening and Mechanism-of-Action Studies

Utilize this compound as a selective cytotoxic probe in H9 T-cell lymphoma assays. Its unique toxicity profile in H9 cells, contrasted with inactivity in other tumor cell lines like KB, enables researchers to investigate lymphoma-specific cell death pathways while minimizing confounding pan-cytotoxicity effects common to broader-spectrum kinase inhibitors [1].

Antiviral Research Targeting Cytomegalovirus (CMV)

Incorporate this naphthyl- and anilide-substituted sulfonamide scaffold into antiviral research programs targeting cytomegaloviruses [1]. The compound's core structure aligns with patent claims for novel sulfonamides with demonstrated antiviral activity against CMV, offering a structurally privileged template for developing next-generation anti-CMV agents [1].

ADME Optimization Studies for Membrane Permeability

Employ this compound as a reference standard in permeability assays due to its calculated LogP of 3.2, which resides in the optimal range for passive diffusion [1]. Its physicochemical profile can be used to benchmark new analogs, helping to identify compounds with balanced lipophilicity that are neither too polar (poor permeability) nor too lipophilic (poor solubility and high protein binding) [1].

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